molecular formula C10H8N4O3 B11802432 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide

1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11802432
M. Wt: 232.20 g/mol
InChI Key: VEXHPWKKGFCMIM-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide is an organic compound characterized by the presence of an imidazole ring substituted with a nitrophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-nitroaniline with imidazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide (DMF).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a triazole ring instead of an imidazole ring.

    1-(4-Nitrophenyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of an imidazole ring.

    1-(4-Nitrophenyl)-1H-tetrazole-4-carboxamide: Features a tetrazole ring in place of the imidazole ring.

Uniqueness: 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide is unique due to its specific imidazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

1-(4-nitrophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H8N4O3/c11-10(15)9-5-13(6-12-9)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,15)

InChI Key

VEXHPWKKGFCMIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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